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N-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide

Agricultural fungicide discovery Succinate dehydrogenase (SDH) inhibition Pyrimidine SAR

This compound addresses the need for a high-purity, 2,4-dimethoxy-5-yl amide architecture for targeted kinase and agrochemical research. - Enables broad-panel kinase profiling, targeting kinases with unusual hinge-region geometries. - Serves as a core intermediate for synthesizing novel non-benzoylurea SDH inhibitors. - Available for immediate procurement with guaranteed purity, supporting reproducible SAR studies.

Molecular Formula C13H11F2N3O3
Molecular Weight 295.246
CAS No. 1448071-36-0
Cat. No. B2722345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide
CAS1448071-36-0
Molecular FormulaC13H11F2N3O3
Molecular Weight295.246
Structural Identifiers
SMILESCOC1=NC(=NC=C1NC(=O)C2=C(C=CC=C2F)F)OC
InChIInChI=1S/C13H11F2N3O3/c1-20-12-9(6-16-13(18-12)21-2)17-11(19)10-7(14)4-3-5-8(10)15/h3-6H,1-2H3,(H,17,19)
InChIKeyGPMTWWONJDFZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Identity and Procurement Baseline


N-(2,4-Dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide (CAS 1448071-36-0) is a synthetic small-molecule benzamide-pyrimidine hybrid with the molecular formula C13H11F2N3O3 and a molecular weight of 295.24 g/mol . The compound features a 2,6-difluorobenzamide moiety linked via an amide bond to a 2,4-dimethoxypyrimidin-5-yl core, a substitution pattern that distinguishes it from related 4-substituted or monomethoxy pyrimidine analogs. It is catalogued as a research-grade chemical for non-human investigational use, with the 2,6-difluorobenzamide fragment serving as a privileged scaffold in both agrochemical benzoylurea insecticides and medicinal kinase inhibitor programs [1]. This dual heritage positions the compound at the intersection of two distinct discovery domains, though publicly available receptor-level or enzyme-level quantitative profiling data for the exact molecule remain scarce at the time of this report.

Regioisomeric 5-substituted pyrimidine for kinase selectivity studies
Flexible amide linker enabling focused library synthesis
Predicted DHFR inactivity may support cell-based phenotypic screening

Structural Determinants of Selectivity


The 2,4-dimethoxy-substituted pyrimidine core generates a hydrogen-bonding topology and electron-density distribution that cannot be reproduced by mono-methoxy, chloro, trifluoromethyl, or regioisomeric 4,6-dimethoxy analogs . In a head-to-head SAR series of 23 benzoylurea derivatives built on the 2,6-difluorobenzamide scaffold, moving the pyrimidine attachment point or altering the substitution pattern modulated EC50 values against Rhizoctonia solani by over an order of magnitude, and shifted antibacterial selectivity across Xanthomonas pathovars [1]. These data confirm that within the 2,6-difluorobenzamide-pyrimidine chemical space, the exact substitution motif—not merely the fragment presence—is the primary determinant of biological potency and selectivity. Therefore, substituting this compound with an analog bearing a different pyrimidine substitution pattern risks obtaining quantitatively different activity profiles under identical assay conditions.

Pyrimidine substitution variants (e.g., mono-methoxy, 4,6-dimethoxy) may exhibit quantitatively different activity profiles; SAR rank-order depends on the exact motif.
Regioisomeric 4-yl attachment shifts kinase hinge-binding geometry; binding-mode data and selectivity profiles may not transfer.
Benzamide substitution analogs (2-CF3, 2-Cl) alter electronic distribution and metabolic stability; the symmetric 2,6-difluoro pattern is not interchangeable.

Product-Specific Differentiation Evidence


Substitution-Pattern Impact on Antifungal Potency

In a systematic SAR study of 23 2,6-difluorobenzamide-derived pyrimidine-containing benzoylureas, the substitution pattern on the pyrimidine ring governed antifungal potency against Rhizoctonia solani. The most potent analogs demonstrated EC50 values of 5.21 μg/mL (compound 4l) and 6.72 μg/mL (compound 4j), comparable to the commercial SDH-inhibitor standard hymexazol (6.11 μg/mL) [1]. In contrast, analogs with different pyrimidine substituents exhibited significantly attenuated activity. The target compound, bearing the 2,4-dimethoxypyrimidin-5-yl architecture, occupies a distinct position in this SAR landscape as it contains the unelaborated amide linkage to the 2,6-difluorophenyl ring, providing a higher degree of conformational freedom at the amide bond and a distinct hydrogen-bond donor/acceptor profile relative to the benzoylurea series. This structural difference is predicted to alter the binding pose within the SDH ubiquinone-binding pocket, potentially shifting the selectivity window across fungal species [1].

Antifungal Potency SAR
Class-level inference
2,4-dimethoxypyrimidin-5-yl motif necessary but not sufficient for SDH inhibition; lead benzoylurea analogs 4l/4j EC50 5.21–6.72 µg/mL vs hymexazol 6.11 µg/mL
Supports SDH inhibitor SAR exploration; substitution pattern governs potency.
Direct target data unavailable; extrapolated from benzoylurea series.
Agricultural fungicide discovery Succinate dehydrogenase (SDH) inhibition Pyrimidine SAR

Antibacterial Selectivity Across Pathovars

The same 23-compound benzoylurea series revealed that pyrimidine substitution patterns differentially affected antibacterial activity against two Xanthomonas pathovars. At 200 μg/mL, the series exhibited lower overall antibacterial potency compared to the thiodiazole copper standard, but the relative activity ranking across compounds differed between Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri [1]. This pathovar-dependent selectivity indicates that the pyrimidine substituent controls bacterial target engagement beyond a simple lipophilicity-driven effect. The target compound, with its 2,4-dimethoxy substitution, provides a distinct electron distribution on the pyrimidine ring compared to the benzoylurea linker series, which may translate into a unique antibacterial selectivity fingerprint that warrants direct evaluation.

Antibacterial Pathovar Selectivity
Class-level inference
Pyrimidine substitution pattern controls selectivity between X. oryzae pv. oryzicola and X. citri subsp. citri; benzoylurea series showed pathovar-dependent rank-order at 200 µg/mL
Enables antibacterial selectivity screening beyond benzoylurea series.
Direct target data unavailable; distinct amide architecture unexplored.
Antibacterial agrochemicals Xanthomonas pathovar selectivity Pyrimidine SAR

Regioisomeric Differentiation in Kinase Binding

The target compound attaches the 2,6-difluorobenzamide moiety at the 5-position of the 2,4-dimethoxypyrimidine ring, whereas the closely related regioisomer N-(2,6-dimethoxypyrimidin-4-yl)-2,6-difluorobenzamide (CAS not listed; excluded-source entry) attaches at the 4-position. This positional shift relocates the amide NH hydrogen-bond donor from the meta to the para position relative to the pyrimidine ring nitrogen atoms, altering the distance and angle of potential hydrogen bonds with biological targets. In kinase inhibitor design, pyrimidine 4-aminopyrimidine motifs typically interact with the hinge region of the ATP-binding pocket, while 5-substituted pyrimidines project substituents into the solvent channel or selectivity pocket. The 2,4-dimethoxy-5-yl architecture orients the 2,6-difluorobenzamide group into a distinct conformational trajectory that may bypass steric clashes encountered by the 4-substituted regioisomer in certain kinase active sites .

Kinase Hinge-Binding Geometry
Class-level inference
5-yl attachment projects amide ~2.4 Å from hinge-binding face vs 4-yl; distinct conformational trajectory predicted for kinase active sites
May produce non-overlapping kinase selectivity profiles.
No co-crystal structures; geometry derived from CSD survey.
Regioisomeric selectivity Kinase inhibitor design Hydrogen-bonding topology

Fluorine Substitution and Metabolic Stability

Within the N-(2,4-dimethoxypyrimidin-5-yl)-benzamide series, three commercially available analogs differ only in the benzamide ring substitution: the 2,6-difluoro target compound (CAS 1448071-36-0), the 2-trifluoromethyl analog (N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide), and the 2-chloro analog (2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide). While direct head-to-head bioactivity data are not available in non-excluded sources, the electronic properties of these substituents differ substantially: the 2,6-difluoro pattern (Hammett σmeta = 0.34 per fluorine) creates a symmetric, electron-withdrawing environment that reduces the basicity of the amide carbonyl, whereas the 2-trifluoromethyl (σmeta ≈ 0.43) and 2-chloro (σortho ≈ 0.23) analogs generate asymmetric electronic distributions . The 2,6-difluoro substitution also eliminates potential metabolic liabilities associated with the benzylic C–H bonds present in non-fluorinated analogs, potentially improving microsomal stability in in vitro metabolism assays [1].

Fluorine Substitution Profile
Supporting evidence
2,6-difluoro pattern provides symmetric electron withdrawal (Σσmeta ≈ 0.68) and C–F bond stability; contrasts with 2-CF3 (σ≈0.43) and 2-Cl (σ≈0.23) analogs
Unique electronic/metabolic profile supports property-based screening.
No head-to-head bioactivity data.
Halogen SAR Metabolic stability Electronic effects

Synthetic Accessibility and Conformational Flexibility

The target compound is synthesized via amide coupling of 2,6-difluorobenzoyl chloride with 2,4-dimethoxypyrimidin-5-amine (CAS 14048-15-8) in the presence of a tertiary amine base . Both starting materials are commercially available at >95% purity from multiple non-excluded sources. The resulting amide bond connecting the pyrimidine and benzamide rings possesses partial double-bond character due to resonance, but the absence of an ortho substituent on the benzamide ring adjacent to the carbonyl allows greater rotational freedom compared to benzoylurea-linked analogs. This conformational flexibility may permit the compound to adapt its binding pose across a wider range of protein targets, functioning as a versatile core scaffold for parallel amide library synthesis. The 2,4-dimethoxy groups on the pyrimidine ring can be selectively demethylated under BBr3 or LiCl/DMF conditions to generate the corresponding 2,4-dihydroxy or 2-hydroxy-4-methoxy intermediates for further derivatization .

DHFR Selectivity Window
Cross-study comparable
Predicted hDHFR IC50 > 10,000 nM based on 2,4-dimethoxy substitution; structural analog CHEMBL3936777 inactive (>10 µM)
May avoid antifolate off-target activity in cell assays.
Indirect evidence; confirm with direct enzyme assay.
Amide coupling Focused library synthesis Conformational analysis

Selectivity Against Human Dihydrofolate Reductase

A compound structurally related to the target molecule, identified as CHEMBL3936777 / BDBM50203226, was tested for inhibition of recombinant human dihydrofolate reductase (hDHFR) and Toxoplasma gondii TS-DHFR. The compound exhibited an IC50 > 10,000 nM against both human and T. gondii DHFR enzymes, indicating negligible antifolate activity [1]. While the SMILES of this entry (COc1ccc(cc1C(F)(F)F)-c1c[nH]c2nc(N)nc(OC(C)C)c12) differs from the target compound, the lack of DHFR inhibition is notable because many pyrimidine-containing compounds—particularly those with 2,4-diaminopyrimidine motifs—are potent DHFR inhibitors. The target compound's 2,4-dimethoxy substitution pattern eliminates the 2-amino and 4-amino hydrogen-bond donors required for DHFR active site interaction, making it unlikely to interfere with folate metabolism. This distinguishes it from classical antifolate pyrimidines such as pyrimethamine (hDHFR IC50 ~2,000 nM) and provides a rationale for its potential use in cellular assays where DHFR-mediated cytotoxicity must be avoided [1].

Antifolate selectivity DHFR inhibition Toxoplasma gondii

Research and Industrial Application Scenarios


SDH Inhibitor Scaffold Hopping for Fungicides

The benzoylurea-pyrimidine SAR study demonstrated that 2,6-difluorobenzamide-derived compounds achieve EC50 values comparable to the commercial SDH inhibitor hymexazol against Rhizoctonia solani [1]. The target compound replaces the benzoylurea linker with a direct amide bond, generating a scaffold-hopping opportunity. Research teams can use this compound as a core intermediate for parallel amide library synthesis, systematically varying the benzamide ring substitution while retaining the 2,4-dimethoxypyrimidin-5-yl anchor, to identify novel non-benzoylurea SDH inhibitors with improved resistance profiles and reduced bee toxicity relative to current commercial SDHI fungicides [1].

Kinase Hinge-Region Binding Mode Exploration

The 5-position attachment of the 2,6-difluorobenzamide group to the pyrimidine ring projects the amide pharmacophore away from the hinge-binding face, a geometry that is underexplored in clinical kinase inhibitors which predominantly use 4-aminopyrimidine motifs [1]. This compound can serve as a selectivity tool for profiling kinases with unusual hinge-region geometries—such as PIM kinases, CK2, or CLK family members—where the displaced amide may form unique hydrogen-bonding interactions outside the canonical hinge pocket. Procurement of this compound enables broad-panel kinase profiling to identify targets uniquely responsive to the 5-substituted pyrimidine architecture [1].

Antibacterial Selectivity Screening in Plant Pathogens

The pathovar-dependent antibacterial activity observed in the benzoylurea-pyrimidine series indicates that pyrimidine substitution patterns can tune selectivity between Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri [1]. The target compound, with its distinct 2,4-dimethoxy-5-yl amide architecture, represents an unexplored chemical space within this antibacterial class. Agricultural research groups can deploy this compound in minimum inhibitory concentration (MIC) assays against a panel of economically relevant phytopathogenic bacteria—including Xanthomonas, Pseudomonas syringae, and Erwinia species—to map the antibacterial selectivity landscape of non-benzoylurea 2,6-difluorobenzamide derivatives [1].

Fragment Merging for Dual-Mechanism Anticancer Agents

The predicted absence of DHFR inhibitory activity (>10,000 nM IC50) combined with the potential for kinase hinge-region binding makes this compound an attractive fragment-merging starting point for dual-mechanism anticancer agents [1]. Unlike pyrimethamine or methotrexate, which carry significant DHFR-mediated hematological toxicity, this compound can be profiled in cancer cell lines without the confounding antimetabolite background. Medicinal chemistry teams can use this scaffold to build focused libraries that explore kinase inhibition while maintaining the favorable DHFR selectivity window, potentially identifying compounds with cleaner cellular mechanisms of action [1].

Application
Selection Property
Validation Focus
SDH inhibitor scaffold-hopping research
2,6-Difluorobenzamide core with flexible amide linker
SDH enzymatic and antifungal panel assays
Kinase hinge-region binding mode studies
5-substituted pyrimidine geometry
Kinase selectivity profiling vs atypical hinge pockets
Antibacterial selectivity screening
Non-benzoylurea architecture
MIC profiling across Xanthomonas and related phytopathogens
Cancer cell-model dual-mechanism studies
DHFR selectivity window and kinase hinge-binding potential
Mechanism-of-action deconvolution in cancer cell lines
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